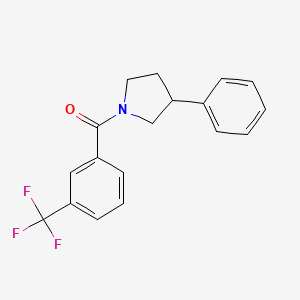
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Pyrrolidine, a five-membered ring with nitrogen, is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .作用机制
Target of Action
It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
实验室实验的优点和局限性
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in laboratory experiments to study its effects on the central nervous system. The drug's potent dopamine reuptake inhibition makes it a valuable tool for studying dopamine-related disorders such as addiction and Parkinson's disease. However, the drug's highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments.
未来方向
There are several future directions for research on (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. One area of research is the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor. These drugs could be used to treat psychiatric disorders such as schizophrenia and depression. Another area of research is the development of new treatments for this compound addiction. Currently, there are no effective treatments for this compound addiction, and research in this area is urgently needed. Finally, research is needed to better understand the long-term effects of this compound use on the brain and body. This information could be used to develop new treatments for this compound-related health problems.
Conclusion:
In conclusion, this compound is a highly addictive and dangerous synthetic designer drug that has gained notoriety in recent years. The drug acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to its stimulant and hallucinogenic effects. This compound has been used in scientific research to study its effects on the central nervous system, but its highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments. There are several future directions for research on this compound, including the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor, new treatments for this compound addiction, and research to better understand the long-term effects of this compound use.
合成方法
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is synthesized from alpha-pyrrolidinopentiophenone (α-PVP), which is a synthetic cathinone. The synthesis method involves the reaction of α-PVP with trifluoroacetone and hydrochloric acid. The resulting product is then purified using chromatography techniques to obtain this compound in its pure form.
科学研究应用
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in scientific research to study its effects on the central nervous system. The drug has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the drug's euphoric effects and its potential for addiction.
安全和危害
属性
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASKULAVZBNNHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
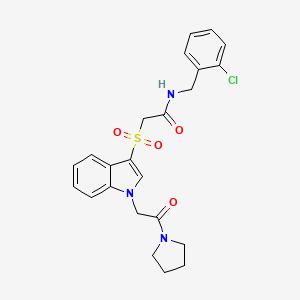
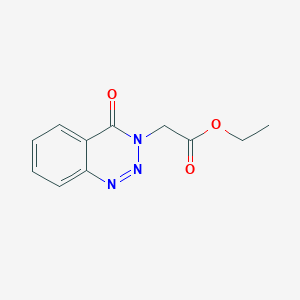

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
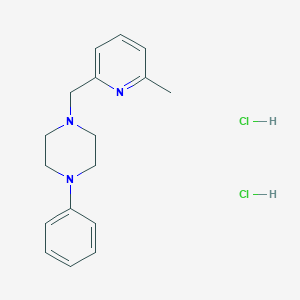
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)
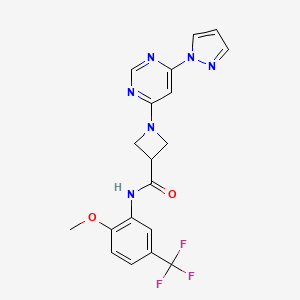
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)
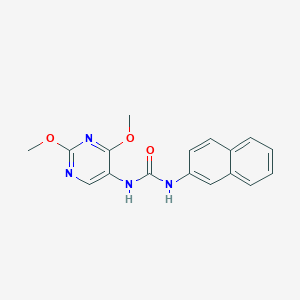
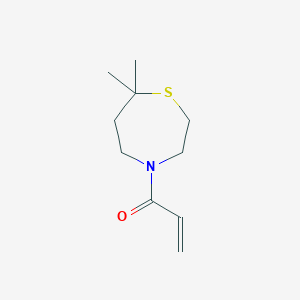
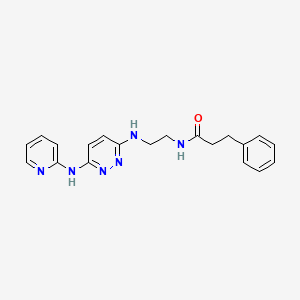
![2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2366992.png)